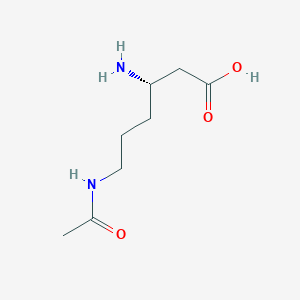![molecular formula C9H6N4S B3265010 4-(5-Amino-[1,3,4]thiadiazol-2-yl)benzonitrile CAS No. 40104-29-8](/img/structure/B3265010.png)
4-(5-Amino-[1,3,4]thiadiazol-2-yl)benzonitrile
Descripción general
Descripción
“4-(5-Amino-[1,3,4]thiadiazol-2-yl)benzonitrile” is a chemical compound with the molecular formula C9H6N4S . It has a molecular weight of 202.24 . This compound is part of the 1,3,4-thiadiazole family .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H6N4S/c10-5-6-1-3-7(4-2-6)8-12-13-9(11)14-8/h1-4H, (H2,11,13) .Physical And Chemical Properties Analysis
The compound has a melting point of 243-244°C . The density is predicted to be 1.43±0.1 g/cm3 at 20°C and 760 Torr .Aplicaciones Científicas De Investigación
Photodynamic Therapy Potential
A study by Pişkin et al. (2020) discusses the synthesis and characterization of zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups, which include a 1,3,4-thiadiazol moiety. These compounds have shown promising properties for use in photodynamic therapy, particularly for cancer treatment. Their high singlet oxygen quantum yield and good fluorescence properties make them suitable as Type II photosensitizers in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antioxidant and Antitumor Activities
Hamama et al. (2013) reported the synthesis and evaluation of various N-substituted-2-amino-1,3,4-thiadiazoles. These compounds exhibited promising antitumor and antioxidant activities. The study indicates the potential of thiadiazole derivatives in the development of new therapeutic agents (Hamama, Gouda, Badr, & Zoorob, 2013).
Antimicrobial and Anticancer Properties
Gür et al. (2020) synthesized Schiff bases derived from 1,3,4-thiadiazole compounds and evaluated their biological activities. Some of these compounds showed strong antimicrobial activity and DNA protective ability. One particular compound exhibited significant cytotoxicity against cancer cell lines, suggesting potential applications in chemotherapy (Gür et al., 2020).
Biological, Pharmaceutical, and Medicinal Applications
Alrammahi et al. (2017) detailed the synthesis of new 1,3,4-thiadiazoles substituted with oxazepine and benzoxazepine moieties. These thiadiazoles have a range of biological, pharmaceutical, and medicinal applications, indicating their versatility in various scientific research fields (Alrammahi, Ismael, & Abood, 2017).
In Silico and In Vivo Anticancer Evaluation
Krishna et al. (2020) focused on the synthesis of 1,3,4-thiadiazole analogues and their evaluation as anticancer agents. The study combined in silico and in vivo approaches to demonstrate the potential of these compounds in anticancer therapies (Krishna et al., 2020).
Antibacterial Activities
Zhang et al. (2010) explored the synthesis of 1,3,4-thiadiazoles with antimicrobial properties. The study showed that these compounds have significant antibacterial activities, which could be beneficial in addressing bacterial infections (Zhang et al., 2010).
Mecanismo De Acción
Target of Action
Thiadiazole derivatives have been reported to interact with various molecular targets such as carbonic anhydrase, abl kinase, glutaminase, inosine monophosphate dehydrogenase, heat shock protein 90, lipoxygenase, kinesin spindle protein, histone deacetylase, and topoisomerase ii .
Mode of Action
It’s known that thiadiazole derivatives can inhibit the interleukin-6 (il-6)/jak/stat3 pathway .
Biochemical Pathways
Thiadiazole derivatives have been reported to affect various biochemical pathways, including the il-6/jak/stat3 pathway .
Result of Action
Thiadiazole derivatives have been reported to display anticancer effects .
Propiedades
IUPAC Name |
4-(5-amino-1,3,4-thiadiazol-2-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4S/c10-5-6-1-3-7(4-2-6)8-12-13-9(11)14-8/h1-4H,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOEWGJAUPQKSSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=NN=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Chloro-3-(methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3264945.png)


amine](/img/structure/B3264955.png)




![Ethyl 4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B3265013.png)



